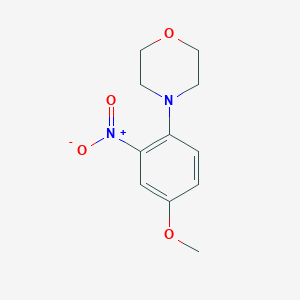

4-(4-Methoxy-2-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-9-2-3-10(11(8-9)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTLJYUBCUVDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672613 | |

| Record name | 4-(4-Methoxy-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949571-66-8 | |

| Record name | 4-(4-Methoxy-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization of 4 4 Methoxy 2 Nitrophenyl Morpholine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 4-(2-fluoro-4-nitrophenyl)morpholine, the protons of the morpholine (B109124) ring typically appear as two multiplets. blogspot.com The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and resonate further downfield compared to the four protons adjacent to the nitrogen atom (N-CH₂). For the fluoro-analogue, these signals are observed around 3.90 ppm and 3.31 ppm, respectively. blogspot.com

The aromatic protons on the nitrophenyl ring exhibit distinct signals due to their unique electronic environments and coupling interactions. For 4-(2-fluoro-4-nitrophenyl)morpholine, three signals are observed in the aromatic region: a triplet of doublets at δ 8.03, a doublet of doublets at δ 7.94, and a triplet at δ 6.94. blogspot.com

For the target compound, 4-(4-Methoxy-2-nitrophenyl)morpholine , the morpholine proton signals would be expected in similar regions. However, the aromatic signals would differ due to the substitution pattern. The methoxy (B1213986) group (-OCH₃) would introduce a sharp singlet, typically appearing between δ 3.8 and 4.0 ppm. The aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, leading to a predictable pattern of chemical shifts and coupling constants.

Table 1: ¹H NMR Data for 4-(2-fluoro-4-nitrophenyl)morpholine blogspot.com

| Proton Type | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz |

|---|---|---|

| Ar-H | 8.03 | ddd, J = 9.0, 2.6, 1.0 |

| Ar-H | 7.94 | dd, J = 13.1, 2.6 |

| Ar-H | 6.94 | t, J = 8.7 |

| O-CH ₂ | 3.90 | t, J = 4.7 |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information about its hybridization and chemical environment.

For the analogue 4-(2-fluoro-4-nitrophenyl)morpholine , the carbon atoms of the morpholine ring appear at δ 66.7 (O-C H₂) and δ 50.0 (N-C H₂). blogspot.com The signal for the carbons attached to the nitrogen is split into a doublet due to coupling with the adjacent fluorine atom. blogspot.com The aromatic carbons show several signals, with the carbon directly bonded to the fluorine atom appearing at δ 153.3 and exhibiting a large coupling constant (J = 249.5 Hz), which is characteristic of a C-F bond. blogspot.com Other aromatic carbon signals are observed at δ 145.6, 121.1, 117.0, and 112.7. blogspot.com

In This compound , the morpholine carbons would have similar chemical shifts. The aromatic region would be distinct, featuring a signal for the methoxy carbon (-OC H₃) typically around δ 55-60 ppm. The aromatic carbons would be influenced by the substituents, with the carbon bearing the methoxy group appearing significantly downfield.

Table 2: ¹³C NMR Data for 4-(2-fluoro-4-nitrophenyl)morpholine blogspot.com

| Carbon Type | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|

| Ar-C -F | 153.3 | d, J = 249.5 |

| Ar-C | 145.6 | d, J = 7.8 |

| Ar-C | 121.1 | d, J = 3.0 |

| Ar-C | 117.0 | d, J = 3.9 |

| Ar-C | 112.7 | d, J = 6.4 |

| O-C H₂ | 66.7 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and its analogues is characterized by several key absorption bands. The most prominent features arise from the nitro (NO₂) group. Aromatic nitro compounds typically show a strong asymmetric stretching vibration between 1550-1475 cm⁻¹ and a strong symmetric stretching vibration between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These intense peaks are a clear diagnostic for the presence of the nitro group. spectroscopyonline.com

Other significant vibrations include the C-O-C stretching of the ether linkage within the morpholine ring and the methoxy group, which typically appear in the 1320-1000 cm⁻¹ region. orgchemboulder.com The C-N stretching of the tertiary amine is also expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | Aromatic Nitro | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro | 1360 - 1290 | Strong |

| C-O-C Stretch | Ether (Morpholine, Methoxy) | 1320 - 1000 | Strong |

| C-N Stretch | Tertiary Aromatic Amine | 1335 - 1250 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Morpholine Ring | 3000 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺·), which can then break apart into smaller, charged fragments.

The molecular weight of This compound is 238.24 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak (M⁺·) at an m/z (mass-to-charge ratio) of 238.

Analysis of the related compound 4-(4-nitrophenyl)morpholine (B78992) (molecular weight 208.22 g/mol ) shows a molecular ion peak at m/z 208. nih.gov Its fragmentation pattern provides clues to the likely fragmentation pathways of the target molecule. Common fragmentation mechanisms for such compounds include cleavage of the morpholine ring and loss of the nitro group. core.ac.ukchemguide.co.uk For example, a characteristic fragmentation pathway might involve the loss of a nitro group (NO₂, 46 Da) or cleavage alpha to the nitrogen atom within the morpholine ring.

For This compound , key fragmentation peaks could be predicted:

M⁺· at m/z 238 : The molecular ion.

[M - 15]⁺ at m/z 223 : Loss of a methyl radical (·CH₃) from the methoxy group.

[M - 31]⁺ at m/z 207 : Loss of a methoxy radical (·OCH₃).

[M - 46]⁺ at m/z 192 : Loss of a nitro group (·NO₂).

Cleavage of the morpholine ring could lead to various other fragment ions.

The high-resolution mass spectrometry (HRMS) of the analogue 4-(2-fluoro-4-nitrophenyl)morpholine confirmed its molecular formula with a found mass of 226.0749, which is in excellent agreement with the calculated mass of 226.0748. blogspot.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 238 | [C₁₁H₁₄N₂O₄]⁺· (Molecular Ion) | - |

| 223 | [C₁₀H₁₁N₂O₄]⁺ | ·CH₃ |

| 207 | [C₁₁H₁₄N₂O₂]⁺ | ·OCH₃ |

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for This compound has not been reported in the searched literature, extensive data exists for the analogue 4-(4-nitrophenyl)morpholine . nih.govresearchgate.net This compound crystallizes in the orthorhombic system. nih.gov

Key structural features of 4-(4-nitrophenyl)morpholine include:

Morpholine Conformation : The morpholine ring adopts a stable chair conformation. nih.gov

Intermolecular Interactions : The crystal structure is stabilized by aromatic π–π stacking interactions between the nitrophenyl rings of adjacent molecules. nih.gov The perpendicular distance between these parallel rings is approximately 3.77 Å. nih.govresearchgate.net

The structure of 4-methoxy-2-nitroaniline , which shares the same substituted aromatic ring as the target compound, has also been determined. It crystallizes in the orthorhombic crystal system and its structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org

Based on these analogues, it can be inferred that This compound would also feature a morpholine ring in a chair conformation. The presence of the methoxy group, in addition to the nitro group, would likely influence the crystal packing. The methoxy group's oxygen atom could act as a hydrogen bond acceptor, potentially leading to different intermolecular packing arrangements compared to the unsubstituted nitrophenyl analogue.

Table 5: Crystal Data for the Analogue 4-(4-Nitrophenyl)morpholine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 |

| Crystal System | Orthorhombic |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| Volume (ų) | 1979.42 (13) |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π–π Stacking

A thorough examination of the scientific literature and chemical databases did not yield specific studies detailing the intermolecular interactions for this compound. Typically, the solid-state architecture of such a molecule would be stabilized by a variety of non-covalent forces.

The presence of a nitro group and a methoxy group on the phenyl ring, along with the oxygen and nitrogen atoms in the morpholine ring, provides potential sites for hydrogen bonding. Specifically, weak C-H···O or C-H···N hydrogen bonds could be anticipated, linking adjacent molecules into a supramolecular assembly.

Furthermore, the nitrophenyl group is an aromatic system that could participate in π–π stacking interactions. These interactions, arising from the alignment of aromatic rings of neighboring molecules, are a significant cohesive force in the crystal lattice of many aromatic compounds. The electronic nature of the ring, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, would modulate the geometry and strength of these potential stacking interactions.

However, without experimental data from X-ray crystallography or detailed computational modeling specific to this compound, any description of these interactions remains hypothetical.

Table 1: Hydrogen Bonding Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|

Table 2: π–π Stacking Parameters for this compound

| Ring 1···Ring 2 | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slippage Distance (Å) |

|---|

Conformational Analysis of the Morpholine Ring System

In this conformation, substituents on the ring can occupy either axial or equatorial positions. For a substituent on the nitrogen atom, as is the case for the 4-methoxy-2-nitrophenyl group, there is often a preference for the equatorial position to reduce steric hindrance with the axial hydrogens on the ring.

A definitive conformational analysis requires precise data, such as bond lengths, bond angles, and torsion (dihedral) angles, which are typically obtained from single-crystal X-ray diffraction studies or quantum chemical calculations. Despite a comprehensive search, specific experimental or theoretical conformational data for this compound has not been reported in the available literature. Therefore, key structural parameters cannot be quantitatively discussed.

Table 3: Selected Torsion Angles of the Morpholine Ring in this compound

| Atoms (I-J-K-L) | Torsion Angle (°) |

|---|

Advanced Theoretical and Computational Investigations of 4 4 Methoxy 2 Nitrophenyl Morpholine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and reactivity of a molecule. nih.gov These methods provide detailed information on electron distribution, orbital energies, and other key molecular properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. epstem.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). researchgate.net For derivatives like 4-(4-nitrophenyl)morpholine (B78992), the nitro group's oxygen atoms are expected to be highly electron-rich, making them potential sites for hydrogen bonding or electrophilic attack. Conversely, regions near the hydrogen atoms of the phenyl and morpholine (B109124) rings are generally electron-poor.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net These include electronegativity (χ), chemical hardness (η), and softness (σ). Hardness measures the resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness. These parameters are invaluable for predicting how the molecule will behave in various chemical environments.

Table 1: Representative Quantum Chemical Properties Calculated via DFT Note: The following data is illustrative of typical results obtained for nitrophenyl-morpholine derivatives.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability |

| ELUMO | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 5.8 D | Measures the molecule's overall polarity |

| Chemical Hardness (η) | 2.0 eV | Resistance to deformation of electron cloud |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. chemrxiv.org It is particularly vital in medicinal chemistry for simulating how a potential drug molecule (ligand), such as 4-(4-Methoxy-2-nitrophenyl)morpholine, might interact with a biological target, typically a protein or enzyme. ijcce.ac.irekb.eg

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). mdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Docking studies on related morpholine and nitrophenyl derivatives have shown that specific functional groups are key to their binding modes. chemrxiv.orgmdpi.com For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the morpholine oxygen, can act as hydrogen bond acceptors with amino acid residues like serine, threonine, or lysine (B10760008) in a protein's active site.

π-π Stacking: The aromatic nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The aliphatic methylene (B1212753) groups of the morpholine ring can form hydrophobic interactions with nonpolar residues within the binding pocket.

These simulated interactions provide a structural basis for a compound's biological activity and can guide the design of more potent and selective derivatives.

Table 2: Illustrative Molecular Docking Results for a Derivative Against a Kinase Target Note: This table represents a hypothetical scenario to demonstrate typical docking study outputs.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Tyrosine Kinase | -8.24 | Met793 | Hydrogen Bond (with Nitro Group) |

| Leu718 | Hydrophobic (with Morpholine Ring) | ||

| Phe856 | π-π Stacking (with Phenyl Ring) |

Conformational Landscape Exploration

For this compound, the primary sources of conformational flexibility are the morpholine ring and the rotation around the C-N bond connecting it to the phenyl ring.

Morpholine Ring Conformation: The morpholine ring typically adopts a low-energy chair conformation. nih.govmdpi.com However, substituents on the nitrogen atom can exist in either an axial (pointing up or down) or equatorial (pointing to the side) position. Experimental and computational studies on the parent morpholine molecule have identified both Chair-Eq (equatorial) and Chair-Ax (axial) conformers, with the equatorial conformation being slightly more stable. nih.gov

Orientation of the Phenyl Ring: In studies of the closely related derivative 4-(4-nitrophenyl)morpholine, an interesting discrepancy was found between its solid-state (crystal) structure and its lowest-energy conformation in the gas phase, as predicted by DFT calculations. mdpi.comresearchgate.net

In the crystal structure determined by X-ray crystallography, the 4-nitrophenyl group was found in a quasi-axial position. mdpi.com

However, DFT calculations of an isolated molecule showed that the structure with the 4-nitrophenyl group in a quasi-equatorial position is the preferred, lower-energy conformation. mdpi.com

This difference highlights the significant influence of intermolecular forces (such as C-H···O hydrogen bonds and aromatic stacking in the crystal) on stabilizing a conformation that would otherwise be less favorable for a single molecule. mdpi.comresearchgate.net This dynamic is crucial for understanding how the molecule's environment can dictate its structure.

Table 3: Conformational Analysis Summary for Nitrophenyl-Morpholine Derivatives

| Parameter | Conformation 1 | Conformation 2 | Observation Source |

|---|---|---|---|

| Morpholine Ring | Chair | Chair | X-ray Crystallography & DFT mdpi.com |

| Phenyl Group Position | Quasi-Axial | Quasi-Equatorial | mdpi.com |

| Relative Stability | Less Stable (in isolation) | More Stable (in isolation) | DFT Calculations mdpi.com |

| Observed State | Solid-State (Crystal) | Gas-Phase (Theoretical) | mdpi.com |

Applications in Chemical Synthesis and As Pharmaceutical Precursors

Role as Key Intermediate in Organic Synthesis

4-(4-Methoxy-2-nitrophenyl)morpholine serves as a crucial intermediate product in targeted organic synthesis. Its primary role is to introduce the 4-methoxy-2-aminophenyl-morpholine moiety after a critical reduction step. The synthesis of this intermediate often begins with precursors like 4-methoxy-2-nitroaniline. google.com The nitro group is highly reactive and can undergo various chemical transformations, most notably reduction to an amine. chemicalbook.com This transformation is a standard and pivotal step in synthetic routes where a primary aromatic amine is required for subsequent coupling reactions.

The general process involves the hydrogenation of the nitro compound, often using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethanol (B145695). chemicalbook.com This reaction is typically efficient and high-yielding, converting the nitrophenyl derivative into its corresponding aniline (B41778) counterpart. This aniline, 4-methoxy-2-morpholinoaniline, is the key building block that is carried forward in the synthesis of more complex molecules.

Precursor for the Synthesis of Diverse Pharmaceutical Agents

The principal application of this compound is as a precursor in the synthesis of the pharmaceutical agent Linsitinib (OSI-906). selleckchem.comnih.govmedchemexpress.comabcam.comnih.gov Linsitinib is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). selleckchem.comabcam.com These receptors are implicated in the promotion of tumor growth, metastasis, and resistance to cancer therapies, making them important targets for anticancer drug development. nih.gov

Linsitinib has been investigated in clinical trials for a variety of cancers, including adrenocortical carcinoma and ovarian cancer. google.com The compound's ability to block signaling through the IGF-1R and IR pathways gives it potential as an anti-proliferative agent. selleckchem.comnih.gov The synthesis of such a complex molecule relies on the carefully planned assembly of precursor fragments, and this compound is purpose-built to serve as one of these key fragments.

Table 1: Synthetic Progression

| Precursor Compound | Key Transformation | Resulting Intermediate | Final Pharmaceutical Agent |

|---|

Building Block in the Construction of Complex Chemical Entities

The molecular architecture of this compound makes it an effective building block for constructing complex chemical entities, most notably Linsitinib. After its conversion to 4-methoxy-2-morpholinoaniline, the resulting primary amine group serves as a reactive handle for forming new carbon-nitrogen bonds. This is essential for assembling the intricate heterocyclic core of Linsitinib, which features an imidazo[1,5-a]pyrazine (B1201761) system linked to a phenylquinoline moiety. abcam.com

The morpholine (B109124) group itself is a common feature in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. By serving as the carrier for this specific substituted aniline, this compound provides a direct and efficient route to introduce this important pharmacophore into the final complex structure of the drug.

Future Research Directions and Unexplored Avenues for 4 4 Methoxy 2 Nitrophenyl Morpholine Chemistry

Development of Novel and Efficient Synthetic Routes

Future research should prioritize the development of optimized, scalable, and sustainable methods for synthesizing 4-(4-Methoxy-2-nitrophenyl)morpholine. While syntheses for analogous N-aryl morpholines are well-documented, specific high-yield routes for this compound are not. nih.govresearchgate.net

Key research objectives could include:

Transition Metal-Catalyzed Cross-Coupling: Systematic exploration of Buchwald-Hartwig and Ullmann-type C-N cross-coupling reactions between morpholine (B109124) and a suitable precursor like 1-halo-4-methoxy-2-nitrobenzene would be a logical starting point. Research could focus on screening various palladium, copper, or nickel catalyst systems, ligands, and reaction conditions to maximize yield and purity. nih.govresearchgate.net

Flow Chemistry and Process Intensification: Given the often exothermic and hazardous nature of nitration and nitro-reduction reactions, applying continuous flow chemistry could offer significant advantages in safety, efficiency, and scalability. europa.euewadirect.com Future work could design a multi-step flow process, potentially starting from 4-methoxyaniline, that integrates nitration and subsequent N-arylation steps without isolating hazardous intermediates. beilstein-journals.orgacs.orgrsc.org This would align with green chemistry principles by improving heat transfer, reducing reaction times, and minimizing waste. rsc.org

Alternative Synthetic Strategies: Investigation into metal-free N-arylation methods could provide more sustainable synthetic routes. nih.gov Furthermore, developing novel approaches for constructing the morpholine ring onto the pre-functionalized nitrophenyl core represents another valuable research direction. nih.govresearchgate.net

| Synthetic Approach | Key Research Focus | Potential Advantages | Relevant Precursors |

|---|---|---|---|

| Transition Metal-Catalyzed Coupling | Optimization of catalyst (Pd, Cu, Ni), ligand, base, and solvent systems. | High efficiency and broad substrate scope. | 1-Halo-4-methoxy-2-nitrobenzene, Morpholine |

| Continuous Flow Synthesis | Development of integrated multi-step processes (e.g., nitration followed by N-arylation). | Enhanced safety, scalability, and process control; reduced waste. | 4-Methoxyaniline, Morpholine |

| Metal-Free N-Arylation | Exploration of photocatalysis, Lewis acid catalysis, or microwave-assisted reactions. | Reduced heavy metal contamination and alignment with green chemistry principles. | 1-Halo-4-methoxy-2-nitrobenzene, Morpholine |

Exploration of New Chemical Transformations and Derivatization Pathways

The functional groups of this compound—the nitro group, the aromatic ring, and the morpholine moiety—offer multiple handles for chemical modification. Future research should aim to explore these transformations to generate novel derivatives for various applications.

Selective Nitro Group Reduction: The reduction of the nitro group is a cornerstone transformation for nitroaromatics, typically yielding the corresponding aniline (B41778). rsc.org A key research avenue would be the systematic study of various reducing agents (e.g., catalytic hydrogenation with Pd/C or Raney Nickel, transfer hydrogenation, or chemical reductants like iron or tin(II) chloride) to achieve high chemoselectivity. wikipedia.orgcommonorganicchemistry.comresearchgate.net This would produce 4-(4-methoxy-2-aminophenyl)morpholine, a valuable building block for synthesizing pharmaceuticals, analogous to intermediates used for drugs like Rivaroxaban. acs.orgresearchgate.net Research into partial reduction to afford hydroxylamine (B1172632) or azoxy compounds could also yield molecules with unique properties.

Aromatic Ring Functionalization: The electron-donating methoxy (B1213986) group and the morpholino group direct electrophilic aromatic substitution to specific positions on the phenyl ring. Future studies could investigate reactions such as halogenation, acylation, or sulfonation to introduce new functional groups, thereby creating a library of novel compounds.

Morpholine Ring Modification: While the morpholine ring is generally stable, exploring its functionalization could lead to interesting derivatives. For instance, oxidation could potentially yield morpholin-3-one (B89469) analogs, which are also important intermediates in drug synthesis. acs.org

Investigation of Structure-Reactivity Relationships in Advanced Applications

A systematic investigation into how the compound's structure influences its chemical and physical properties is crucial for guiding its application.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict the molecule's electronic properties, reactivity, and potential reaction mechanisms. mdpi.com Such studies can help rationalize the regioselectivity of aromatic substitutions and the reactivity of the nitro group.

Quantitative Structure-Activity Relationship (QSAR): For potential applications in medicinal chemistry, a QSAR study would be highly valuable. researchgate.net This would involve synthesizing a focused library of derivatives of this compound and its corresponding aniline. By systematically altering substituents on the aromatic ring or modifying the morpholine scaffold, researchers could correlate specific structural features with biological activity against a particular target, such as protein kinases, which are often targeted by morpholine-containing inhibitors. nih.gov

Physicochemical Property Analysis: Experimental determination of key physicochemical properties (e.g., lipophilicity, pKa, solubility) of the parent compound and its derivatives is essential. These properties are critical for applications in both medicinal chemistry, where they influence pharmacokinetics, and materials science. nih.gov

Potential in Emerging Areas of Chemical Research

The unique electronic and structural features of this compound suggest its potential utility in several cutting-edge research areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.